molecular formula C18H18N2O5 B5662054 2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID

2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID

Cat. No.: B5662054
M. Wt: 342.3 g/mol
InChI Key: SGNUYODZIMTIHE-UHFFFAOYSA-N
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Description

2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID is a synthetic organic compound that belongs to the class of phenoxy acetic acids. This compound is characterized by its complex structure, which includes a phenoxy group attached to an acetic acid moiety, with additional functional groups such as propanamide and benzamide. It is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Acetic Acid Backbone: This step involves the reaction of phenol with chloroacetic acid in the presence of a base to form phenoxy acetic acid.

    Introduction of the Benzamide Group: The phenoxy acetic acid is then reacted with 4-aminobenzamide under appropriate conditions to introduce the benzamide group.

    Addition of the Propanamide Group: Finally, the compound is reacted with propanoyl chloride in the presence of a base to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxy acetic acid derivatives.

Scientific Research Applications

2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: A simpler analog with a phenoxy group attached to acetic acid.

    4-Benzoylphenoxyacetic Acid: Contains a benzoyl group instead of the propanamide and benzamide groups.

    2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a dichloro substitution on the phenoxy group.

Uniqueness

2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID is unique due to its complex structure, which includes both propanamide and benzamide groups. This structural complexity may contribute to its distinct biological activities and potential therapeutic applications, setting it apart from simpler analogs.

Properties

IUPAC Name

2-[4-[[4-(propanoylamino)benzoyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-16(21)19-13-5-3-12(4-6-13)18(24)20-14-7-9-15(10-8-14)25-11-17(22)23/h3-10H,2,11H2,1H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNUYODZIMTIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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